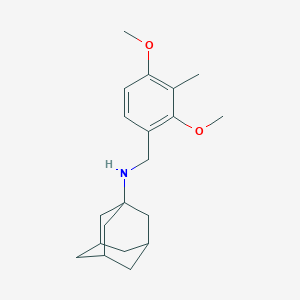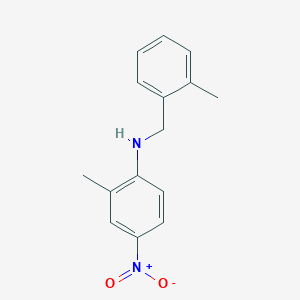
N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE is a complex organic compound with the molecular formula C20H29NO2 and a molecular weight of 315.4 g/mol. This compound is characterized by its unique tricyclic structure, which includes a tricyclo[3.3.1.1~3,7~]decane core and a benzylamine moiety substituted with methoxy and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE typically involves multiple steps, starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This can be achieved through a Diels-Alder reaction followed by hydrogenation. The benzylamine moiety is then introduced via a nucleophilic substitution reaction, where the benzylamine is reacted with the tricyclo[3.3.1.1~3,7~]decane derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and hydrogenation steps, as well as automated systems for the nucleophilic substitution reaction to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylamine moiety can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2,
Eigenschaften
Molekularformel |
C20H29NO2 |
|---|---|
Molekulargewicht |
315.4g/mol |
IUPAC-Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]adamantan-1-amine |
InChI |
InChI=1S/C20H29NO2/c1-13-18(22-2)5-4-17(19(13)23-3)12-21-20-9-14-6-15(10-20)8-16(7-14)11-20/h4-5,14-16,21H,6-12H2,1-3H3 |
InChI-Schlüssel |
JDLPYLDGTFDZFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1OC)CNC23CC4CC(C2)CC(C4)C3)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1OC)CNC23CC4CC(C2)CC(C4)C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B405830.png)
![6,8-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B405832.png)
![2-[(2-Cyanobenzyl)sulfanyl]-6-thien-2-yl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B405833.png)
![1,6,8-trichloro-4-(2-chlorophenyl)-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405834.png)
![[(4-FLUOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B405837.png)
![2-methoxy-5-nitro-N-[3-(trifluoromethyl)benzyl]aniline](/img/structure/B405840.png)
![4-[(2-{4-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B405842.png)
![2-(3-fluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B405843.png)


![N-{[5-bromo-2-(methyloxy)phenyl]methyl}-3,4-dimethylaniline](/img/structure/B405846.png)

![N-{[2,5-dimethyl-4-(methyloxy)phenyl]methyl}-N-tricyclo[3.3.1.1~3,7~]dec-1-ylamine](/img/structure/B405848.png)
![N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B405853.png)
